molecular formula C18H32O4 B583521 (5S,6E,8Z)-5,18-Dihydroxyoctadeca-6,8-dienoic acid CAS No. 1021188-24-8

(5S,6E,8Z)-5,18-Dihydroxyoctadeca-6,8-dienoic acid

Cat. No. B583521
CAS RN: 1021188-24-8
M. Wt: 312.45
InChI Key: RPFAXJQGBOULPA-CQLUAUNVSA-N
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Description

“(5S,6E,8Z)-5,18-Dihydroxyoctadeca-6,8-dienoic acid” is a member of the Hydroxyeicosapentaenoic acids . These are eicosanoic acids with an attached hydroxyl group and five CC double bonds . This compound is considered to be practically insoluble in water .


Molecular Structure Analysis

The molecular formula of “(5S,6E,8Z)-5,18-Dihydroxyoctadeca-6,8-dienoic acid” is C18H32O4 . It has a molecular weight of 312.44 .


Physical And Chemical Properties Analysis

“(5S,6E,8Z)-5,18-Dihydroxyoctadeca-6,8-dienoic acid” has a molecular weight of 312.44 and a molecular formula of C18H32O4 . It is considered to be practically insoluble in water .

Safety and Hazards

The safety data sheet for a similar compound, “(5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid”, suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

(5S,6E,8Z)-5,18-dihydroxyoctadeca-6,8-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c19-16-11-9-7-5-3-1-2-4-6-8-10-13-17(20)14-12-15-18(21)22/h6,8,10,13,17,19-20H,1-5,7,9,11-12,14-16H2,(H,21,22)/b8-6-,13-10+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFAXJQGBOULPA-CQLUAUNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC=CC=CC(CCCC(=O)O)O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCC/C=C\C=C\[C@H](CCCC(=O)O)O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747680
Record name (5S,6E,8Z)-5,18-Dihydroxyoctadeca-6,8-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S,6E,8Z)-5,18-Dihydroxyoctadeca-6,8-dienoic acid

CAS RN

1021188-24-8
Record name (5S,6E,8Z)-5,18-Dihydroxyoctadeca-6,8-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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